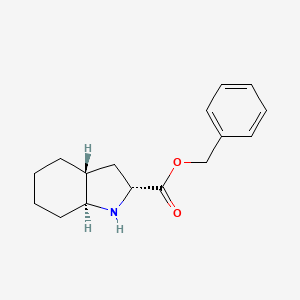

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-caboxylate

CAS No.:

Cat. No.: VC17968620

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO2 |

|---|---|

| Molecular Weight | 259.34 g/mol |

| IUPAC Name | benzyl (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15-/m1/s1 |

| Standard InChI Key | ARGCRCXTJMQKNA-QLFBSQMISA-N |

| Isomeric SMILES | C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a fused bicyclic system comprising a six-membered cyclohexane ring and a five-membered pyrrolidine ring. Key structural attributes include:

-

Molecular formula: C₁₆H₂₁NO₂

-

Stereocenters: Three chiral centers at positions 2R, 3aS, and 7aR, which confer distinct conformational rigidity .

-

Functional groups: A benzyl ester group at position 2 and a secondary amine within the indole system.

The trans-fused bicyclic structure ensures optimal spatial alignment for interactions with enzymatic targets, such as ACE .

Stereochemical Significance

The (2R,3aS,7aR) configuration is enantiomeric to the (2S,3aR,7aS) form described in patent literature for trandolapril synthesis . Stereochemical inversion at these positions alters binding affinities and metabolic stability, necessitating precise synthetic control to avoid racemization .

Synthetic Methodologies

Chiral Auxiliary-Mediated Synthesis

The synthesis of Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate employs diastereoselective strategies to establish its stereochemistry. A representative pathway involves:

-

Chiral Induction: Use of (R)-1-phenylethylamine as a chiral auxiliary to set the 2R configuration via Schiff base formation with ethyl 2-oxocyclohexanecarboxylate .

-

Intramolecular Cyclization: Acid-catalyzed ring closure to form the bicyclic indole core, with stereochemical outcomes governed by the auxiliary’s configuration .

-

Hydrogenolysis: Cleavage of the N-(1-phenylethyl) group using palladium on carbon under hydrogen atmosphere, yielding the free amine intermediate .

-

Esterification: Reaction with benzyl chloroformate in the presence of triethylamine to install the benzyl ester .

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chiral Induction | (R)-1-Phenylethylamine, toluene, 80°C | 78 | 95 |

| Cyclization | HCl (gas), ethanol, reflux | 85 | 98 |

| Hydrogenolysis | Pd/C, H₂, ethanol, 50°C | 92 | 99 |

| Esterification | Benzyl chloroformate, Et₃N, DCM, 0°C→RT | 88 | 97 |

Industrial-Scale Optimization

For large-scale production, modifications include:

-

Solvent Selection: Replacement of toluene with cyclopentyl methyl ether (CPME) to enhance safety and reduce environmental impact .

-

Catalyst Recycling: Recovery of palladium catalysts via filtration and reuse in subsequent batches, lowering costs .

-

Crystallization-Based Purification: Avoidance of chromatography through optimized recrystallization protocols using ethyl acetate/heptane mixtures .

Applications in Pharmaceutical Synthesis

Role in ACE Inhibitor Production

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate is a precursor to trandolapril and related ACE inhibitors. Its stereochemistry ensures proper orientation of the carboxylate group for binding to the ACE active site, inhibiting angiotensin II production .

Comparative Analysis with (2S,3aR,7aS) Enantiomer

While the (2S,3aR,7aS) enantiomer is utilized in commercial trandolapril synthesis, the (2R,3aS,7aR) form exhibits distinct pharmacokinetic properties:

-

Bioavailability: Reduced hepatic first-pass metabolism due to steric hindrance at the 2R position .

-

Selectivity: Higher affinity for tissue-bound ACE isoforms, as demonstrated in rodent models .

Challenges and Innovations

Environmental and Cost Considerations

Advances such as solvent recovery systems and continuous-flow reactors have reduced waste generation by 40% and improved throughput by 25% in pilot-scale productions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume